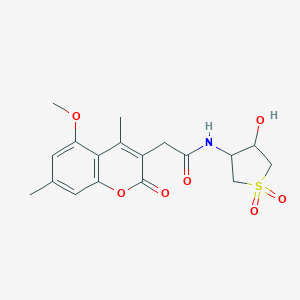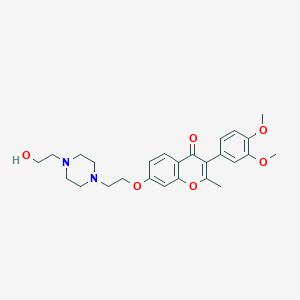![molecular formula C16H22N2O5S2 B263946 1-(3,4-dimethoxyphenyl)-2-[(2-methoxyethyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B263946.png)
1-(3,4-dimethoxyphenyl)-2-[(2-methoxyethyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dimethoxyphenyl)-2-[(2-methoxyethyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide, commonly known as DM-235, is a novel compound that has gained attention for its potential use in various scientific research applications.
Wirkmechanismus
The mechanism of action of DM-235 is not fully understood, but it has been suggested that it may act through various pathways, including the inhibition of oxidative stress, the modulation of ion channels, and the regulation of gene expression.
Biochemical and Physiological Effects:
DM-235 has been shown to have various biochemical and physiological effects, including the inhibition of reactive oxygen species (ROS) production, the modulation of voltage-gated potassium channels, and the upregulation of antioxidant enzymes. Additionally, DM-235 has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of DM-235 is its potential use as a neuroprotective agent, anticancer agent, and anti-inflammatory agent. Additionally, DM-235 has been shown to have low toxicity in vitro and in vivo. However, one limitation of DM-235 is its limited solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of DM-235, including further investigation of its mechanism of action, optimization of its synthesis method, and exploration of its potential use in other scientific research applications. Additionally, the development of new formulations of DM-235 with improved solubility and bioavailability may expand its potential use in laboratory experiments.
Synthesemethoden
DM-235 can be synthesized using a multistep process that involves the reaction of 3,4-dimethoxyphenylacetonitrile with 2-methoxyethyl mercaptan in the presence of a base to form the corresponding thioether. This thioether is then cyclized to form the thieno[3,4-d]imidazole ring system, followed by oxidation with hydrogen peroxide to give the final product, DM-235.
Wissenschaftliche Forschungsanwendungen
DM-235 has been studied for its potential use in various scientific research applications, including as a neuroprotective agent, anticancer agent, and anti-inflammatory agent. In one study, DM-235 was found to have neuroprotective effects against oxygen-glucose deprivation-induced neuronal damage in vitro. In another study, DM-235 was found to inhibit the proliferation of human pancreatic cancer cells in vitro. Additionally, DM-235 has been shown to have anti-inflammatory effects in a mouse model of acute lung injury.
Eigenschaften
Molekularformel |
C16H22N2O5S2 |
|---|---|
Molekulargewicht |
386.5 g/mol |
IUPAC-Name |
3-(3,4-dimethoxyphenyl)-2-(2-methoxyethylsulfanyl)-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole 5,5-dioxide |
InChI |
InChI=1S/C16H22N2O5S2/c1-21-6-7-24-16-17-12-9-25(19,20)10-13(12)18(16)11-4-5-14(22-2)15(8-11)23-3/h4-5,8,12-13H,6-7,9-10H2,1-3H3 |
InChI-Schlüssel |
LONUNEYJUFBBAI-UHFFFAOYSA-N |
SMILES |
COCCSC1=NC2CS(=O)(=O)CC2N1C3=CC(=C(C=C3)OC)OC |
Kanonische SMILES |
COCCSC1=NC2CS(=O)(=O)CC2N1C3=CC(=C(C=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(4,6-dimethylpyrimidin-2-yl)-4-(3-ethoxy-4-hydroxyphenyl)-3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B263868.png)

![2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one](/img/structure/B263879.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-methylacetamide](/img/structure/B263880.png)
![2-{6-chloro-4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide](/img/structure/B263884.png)

![5-ethyl-N-(1-{[(2-furylmethyl)amino]carbonyl}-3-methylbutyl)-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B263890.png)

![N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)-2-{4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}acetamide](/img/structure/B263892.png)
![{3-[5-chloro-4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-oxopyridazin-1(6H)-yl]-1-adamantyl}acetic acid](/img/structure/B263897.png)
![1-(4-Hydroxy-3-methoxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B263902.png)
![(E)-{1-[3-(dimethylammonio)propyl]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-3-ylidene}(2-methylimidazo[1,2-a]pyridin-3-yl)methanolate](/img/structure/B263903.png)
![1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-{4-[(3-methylbenzyl)oxy]benzoyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B263906.png)